6-Chloro-9-isopropyl-9h-purin-2-amine
Overview
Description
6-Chloro-9-isopropyl-9h-purin-2-amine is a chemical compound with the molecular formula C8H10ClN5 It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isopropyl-9h-purin-2-amine typically involves the chlorination of a purine derivative followed by the introduction of an isopropyl group. One common method involves the reaction of 6-chloropurine with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-isopropyl-9h-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation: The nitrogen atoms in the purine ring can be alkylated to form N-alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) as the solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often used.
Alkylation: Alkyl halides in the presence of a base like potassium carbonate are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted purine derivatives, while oxidation can produce purine N-oxides .
Scientific Research Applications
6-Chloro-9-isopropyl-9h-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on cellular pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-Chloro-9-isopropyl-9h-purin-2-amine involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropurine
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- Guanine
- 2-Aminopurine
- 6-Chloropurine
Uniqueness
6-Chloro-9-isopropyl-9h-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .
Properties
IUPAC Name |
6-chloro-9-propan-2-ylpurin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUJPTIMHWPRFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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